molecular formula C17H20N2O5S B1668049 Bumetanide CAS No. 28395-03-1

Bumetanide

Cat. No.: B1668049
CAS No.: 28395-03-1
M. Wt: 364.4 g/mol
InChI Key: MAEIEVLCKWDQJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bumetanide primarily targets the sodium-potassium ATPase pump and renal cAMP . It also interacts with the NKCC1 isoform which mediates cellular uptake of chloride ions . These targets play a crucial role in maintaining the electrolyte balance in the body .

Mode of Action

This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in the excretion of sodium, chloride, and water, leading to diuresis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested that it impacts the GABAergic transmission , circadian entrainment , and morphine addiction pathways . By inhibiting NKCC1, it leads to a decrease in intracellular chloride and thus promotes GABAergic receptor-mediated hyperpolarization .

Pharmacokinetics

This compound has more predictable pharmacokinetic properties compared to other diuretics like furosemide . It is almost completely bioavailable (~80%) . It is metabolized in the liver and has an elimination half-life of approximately 0.8 hours . The drug is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action result in the excretion of sodium, chloride, and water, leading to diuresis . This helps in treating conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . In the brain, this compound has been proposed to antagonize the NKCC1 isoform, which may ameliorate disease conditions associated with GABAergic-mediated depolarization .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that like all medications, this compound’s effectiveness can be influenced by a variety of factors including the patient’s overall health, presence of other diseases, and interactions with other medications .

Biochemical Analysis

Biochemical Properties

Bumetanide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC1) in the brain and NKCC2 in the kidneys . This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water, thereby reducing fluid retention . The interaction with NKCC1 and NKCC2 is essential for its diuretic effect and modulation of electrolyte balance .

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it inhibits NKCC1, leading to a decrease in intracellular chloride levels and promoting GABAergic receptor-mediated hyperpolarization . This action can ameliorate conditions associated with GABAergic-mediated depolarization, such as epilepsy and certain neurodevelopmental disorders . In renal cells, this compound’s inhibition of NKCC2 results in decreased reabsorption of sodium and chloride, enhancing diuresis and reducing edema .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the NKCC1 and NKCC2 transporters . This inhibition prevents the cotransport of sodium, potassium, and chloride ions across cell membranes, leading to their increased excretion . Additionally, this compound interferes with renal cyclic AMP (cAMP) and inhibits the sodium-potassium ATPase pump, further contributing to its diuretic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is rapidly absorbed and has a short half-life of approximately 1-1.5 hours . Studies have shown that this compound’s diuretic effect begins within 30 minutes of administration and lasts for about 4-6 hours . Long-term studies indicate that this compound remains effective in reducing fluid retention and edema over extended periods, although its efficacy may diminish with prolonged use due to potential tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses effectively reduce cerebral infarct volume and brain edema in ischemic stroke models . High doses can lead to adverse effects such as electrolyte imbalances and dehydration . The therapeutic window for this compound is relatively narrow, necessitating careful dose management to avoid toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver, with the butyl side chain undergoing oxidation . Approximately 45% of the drug is excreted unchanged in the urine, while the remaining portion is eliminated as urinary and biliary metabolites . The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its biotransformation and subsequent excretion .

Transport and Distribution

This compound is well-absorbed, with a bioavailability of approximately 80% . It is extensively bound to plasma proteins (97%) and distributed throughout the body . The drug is transported across cell membranes via passive diffusion and interacts with specific transporters, such as NKCC1 and NKCC2, to exert its effects . This compound’s distribution is influenced by its high protein-binding capacity, which affects its free concentration in plasma and tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with NKCC1 and NKCC2 transporters . It does not require specific targeting signals or post-translational modifications for its activity. The drug’s localization within renal and neuronal cells is crucial for its diuretic and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bumetanide is synthesized from 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid and n-butanal. The synthesis involves a condensation-dehydration reaction in the presence of a boron trihalide ether catalyst to generate 3-butylimine-4-phenoxy-5-sulfonylaminobenzoic acid. This intermediate is then catalyzed by palladium carbon and hydrogenated to form this compound .

Industrial Production Methods: The industrial preparation of this compound involves the following steps:

  • Weighing this compound.
  • Adding 90% of injection water into this compound, followed by the addition of sodium hydroxide solution under stirring. The pH value of the mixed solution is adjusted to 7.0-8.0.
  • Supplementing the rest of the water for injection.
  • Fine filtering and reserving the filtrate for later use.
  • Filling the filtrate and rolling a cover .

Chemical Reactions Analysis

Types of Reactions: Bumetanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium carbon catalyst.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives of this compound.

Comparison with Similar Compounds

    Furosemide: Another loop diuretic that is commonly used to treat edema and high blood pressure.

    Ethacrynic Acid: A loop diuretic with a similar mechanism of action but different chemical structure.

Uniqueness of Bumetanide:

Properties

IUPAC Name

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIEVLCKWDQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022699
Record name Bumetanide
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Molecular Weight

364.4 g/mol
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Physical Description

Solid
Record name Bumetanide
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Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L
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Mechanism of Action

Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis.
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CAS No.

28395-03-1
Record name Bumetanide
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Melting Point

230-231, 230 - 231 °C
Record name Bumetanide
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Record name Bumetanide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2.5 Grams of methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate were dissolved in 50 ml of 1N NaOH and the solution was heated for 30 minutes on a steam bath. The solution was then filtered and carefully acidified. 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid precipitation in flakes which melted at 229°-231° C. After recrystallization from ethanol/water, the melting point was 235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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